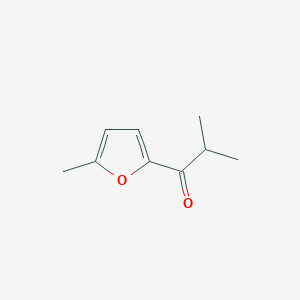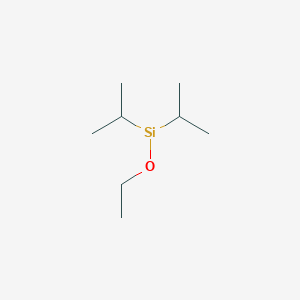
Diisopropylethoxysilane
Overview
Description
Diisopropylethoxysilane is an organosilicon compound with the molecular formula C8H20OSi. It is a colorless liquid that is used as a chemical intermediate in various industrial applications. The compound is known for its ability to react with moisture and water, making it useful in a range of chemical processes .
Preparation Methods
Diisopropylethoxysilane can be synthesized through the reaction of silane with diisopropyl alcohol. Acid catalysts are commonly used in this reaction to facilitate the process . The industrial production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction typically takes place at elevated temperatures and may require the use of specialized equipment to handle the reactive intermediates .
Chemical Reactions Analysis
Diisopropylethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water to produce ethanol and silanol.
Oxidation: Can be oxidized under specific conditions to form various oxidation products.
Substitution: Participates in substitution reactions where the ethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diisopropylethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials .
Mechanism of Action
The mechanism of action of diisopropylethoxysilane involves its ability to react with various molecular targets. The compound can form covalent bonds with other molecules, leading to the modification of their chemical properties. This reactivity is primarily due to the presence of the ethoxy group, which can be easily replaced by other functional groups under appropriate conditions .
Comparison with Similar Compounds
Diisopropylethoxysilane can be compared with other similar organosilicon compounds, such as:
Triisopropylsilane: Another organosilicon compound with similar reactivity but different functional groups.
Diisopropylmethylsilane: Similar in structure but with a methyl group instead of an ethoxy group.
Ethyltriethoxysilane: Contains three ethoxy groups, making it more reactive in certain conditions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
InChI |
InChI=1S/C8H19OSi/c1-6-9-10(7(2)3)8(4)5/h7-8H,6H2,1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLSJOSQANDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


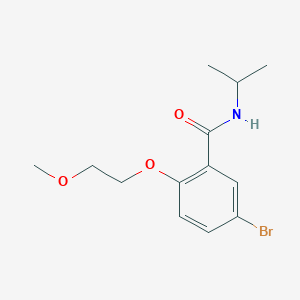
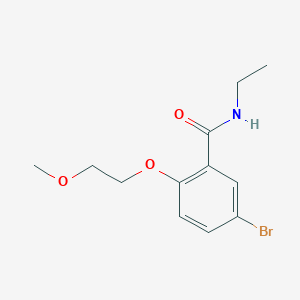



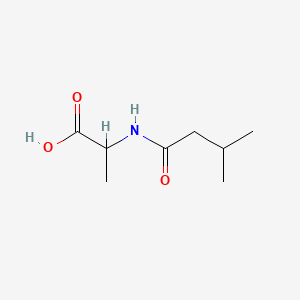

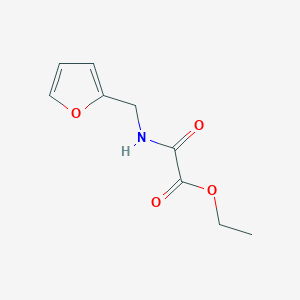
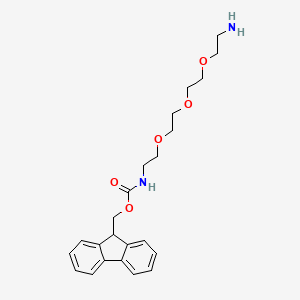
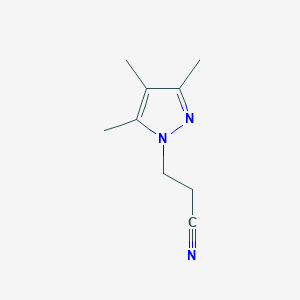
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)

